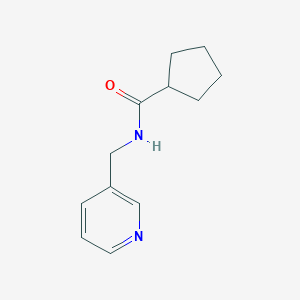![molecular formula C14H19BrClNO B258825 1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine](/img/structure/B258825.png)
1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine, also known as JNJ-7925476, is a chemical compound that has been studied for its potential medical applications. This compound belongs to the class of pyrrolidine derivatives and has been found to have various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound may also work by modulating the activity of ion channels involved in pain signaling.
Biochemical and Physiological Effects:
1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammatory bowel disease and has been found to reduce pain in animal models of neuropathic pain. Additionally, this compound has been found to have a low toxicity profile, making it a promising candidate for further study.
Advantages and Limitations for Lab Experiments
One advantage of studying 1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine in the lab is its low toxicity profile. This makes it a safer compound to work with compared to other potential drugs. However, one limitation of studying this compound is its limited availability. The synthesis method is complex and may not be easily reproducible in all labs.
Future Directions
There are several future directions for the study of 1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine. One direction is to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory bowel disease. Another direction is to explore its potential as an analgesic and its ability to reduce pain in animal models. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis method of 1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine involves the reaction of 4-bromo-2-chlorophenol with 1,4-dibromobutane in the presence of sodium hydride. The resulting product is then reacted with pyrrolidine in the presence of potassium carbonate to yield 1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine.
Scientific Research Applications
1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine has been studied for its potential medical applications. It has been found to have anti-inflammatory properties and has been tested in animal models for the treatment of inflammatory bowel disease. Additionally, this compound has been studied for its potential use as an analgesic and has shown promise in reducing pain in animal models.
properties
Product Name |
1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine |
|---|---|
Molecular Formula |
C14H19BrClNO |
Molecular Weight |
332.66 g/mol |
IUPAC Name |
1-[4-(4-bromo-2-chlorophenoxy)butyl]pyrrolidine |
InChI |
InChI=1S/C14H19BrClNO/c15-12-5-6-14(13(16)11-12)18-10-4-3-9-17-7-1-2-8-17/h5-6,11H,1-4,7-10H2 |
InChI Key |
NACRHXCTMVGVGI-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCCCOC2=C(C=C(C=C2)Br)Cl |
Canonical SMILES |
C1CCN(C1)CCCCOC2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B258742.png)
![Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258743.png)

![methyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258748.png)
![1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B258749.png)
![5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B258750.png)
![5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B258751.png)

![Methyl 3-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258753.png)


![3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide](/img/structure/B258766.png)

